cis-Pt-Mfba

Description

Properties

CAS No. |

93557-19-8 |

|---|---|

Molecular Formula |

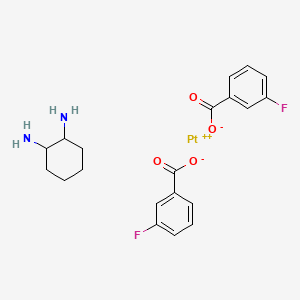

C20H22F2N2O4Pt |

Molecular Weight |

587.5 g/mol |

IUPAC Name |

cyclohexane-1,2-diamine;3-fluorobenzoate;platinum(2+) |

InChI |

InChI=1S/2C7H5FO2.C6H14N2.Pt/c2*8-6-3-1-2-5(4-6)7(9)10;7-5-3-1-2-4-6(5)8;/h2*1-4H,(H,9,10);5-6H,1-4,7-8H2;/q;;;+2/p-2 |

InChI Key |

UVUMHCJNQAWVTE-UHFFFAOYSA-L |

SMILES |

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |

Canonical SMILES |

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |

Synonyms |

cis-Pt(II)(DDH)bis(metafluorobenzoic acid) cis-Pt-MFBA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-Pt-Mfba belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with two structurally similar compounds:

Table 1: Structural and Physicochemical Comparison

| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27* | 284.34* |

| Halogen Substituents | Br, Cl | Br, Cl | Br, 2×Cl |

| Log Po/w (XLOGP3) | 2.15 | ~2.1 (estimated) | ~3.0 (estimated) |

| Solubility | 0.24 mg/mL | Likely lower due to similar structure | Likely lower due to increased halogens |

| Synthetic Accessibility | 2.07 | Not reported | Not reported |

| Bioavailability Score | 0.55 | Likely similar | Potentially reduced due to higher mass |

* Molecular weights estimated based on structural analogs.

Key Findings:

Structural Impact on Lipophilicity :

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w compared to this compound, enhancing membrane permeability but reducing aqueous solubility .

- This compound’s balanced halogenation (one Br, one Cl) optimizes both reactivity and solubility for catalytic applications.

Synthetic Considerations :

- This compound’s synthesis uses a Pd catalyst, a common method for arylboronic acids. In contrast, more halogenated analogs may require harsher conditions or specialized ligands, increasing production complexity .

Research Implications and Limitations

- Functional Similarities : All three compounds are likely used in cross-coupling reactions, but this compound’s moderate properties make it preferable for drug discovery pipelines requiring balanced absorption and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.